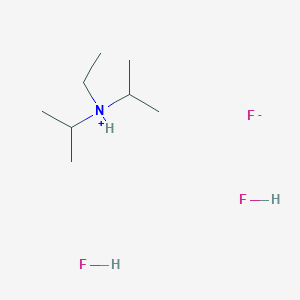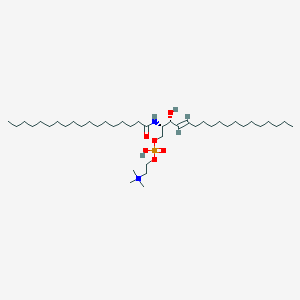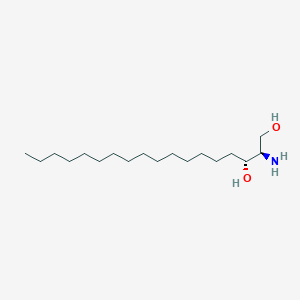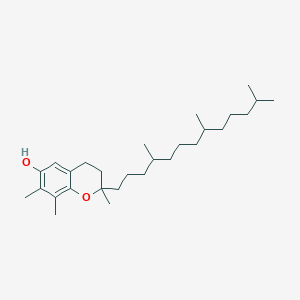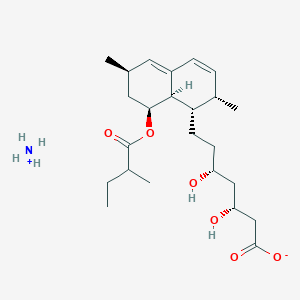
Mevinolinic acid, monoammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, an enzyme crucial for cholesterol biosynthesis . It is widely used in biochemical research, particularly in studies related to cholesterol metabolism and cardiovascular diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: Mevinolinic acid, monoammonium salt, is synthesized through the hydrolysis of mevinolin (lovastatin) under basic conditions. The process involves the conversion of the lactone ring of mevinolin to its corresponding hydroxy acid form, mevinolinic acid. This hydroxy acid is then neutralized with ammonium hydroxide to form the monoammonium salt .
Industrial Production Methods: Industrial production of this compound, typically involves large-scale fermentation of Aspergillus terreus to produce mevinolin. The fermentation broth is then subjected to extraction and purification processes to isolate mevinolin, which is subsequently hydrolyzed and neutralized to obtain the monoammonium salt .
Types of Reactions:
Oxidation: Mevinolinic acid can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction of mevinolinic acid can result in the formation of alcohols from the ketone or aldehyde groups.
Substitution: The compound can participate in substitution reactions, especially at the hydroxy and carboxylic acid groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions involving the hydroxy groups.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or halides depending on the substituting reagent.
Scientific Research Applications
Mevinolinic acid, monoammonium salt, has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the quantification of statins.
Biology: Employed in studies investigating the regulation of cholesterol biosynthesis and the role of 3-hydroxy-3-methylglutaryl-coenzyme A reductase.
Medicine: Utilized in preclinical studies to evaluate the efficacy of cholesterol-lowering agents and to understand the molecular mechanisms underlying hypercholesterolemia.
Mechanism of Action
Mevinolinic acid, monoammonium salt, exerts its effects by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A reductase, the enzyme responsible for converting 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a key precursor in cholesterol biosynthesis. By inhibiting this enzyme, mevinolinic acid reduces the synthesis of cholesterol, leading to lower plasma cholesterol levels. The molecular targets and pathways involved include the mevalonate pathway and downstream effects on sterol regulatory element-binding proteins .
Comparison with Similar Compounds
Compactin (ML-236B): Another potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, structurally similar to mevinolinic acid.
Simvastatin: A synthetic derivative of mevinolin with enhanced potency and bioavailability.
Pravastatin: A hydrophilic statin with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness: Mevinolinic acid, monoammonium salt, is unique due to its natural origin from Aspergillus terreus and its specific inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A reductase. Its hydroxy acid form provides distinct advantages in terms of solubility and bioavailability compared to other statins .
Properties
CAS No. |
77550-67-5 |
|---|---|
Molecular Formula |
C24H41NO6 |
Molecular Weight |
439.6 g/mol |
IUPAC Name |
azanium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C24H38O6.H3N/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);1H3/t14-,15-,16-,18+,19+,20-,21-,23-;/m0./s1 |
InChI Key |
AOIIYQZTRFOGNN-AXHZAXLDSA-N |
SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[NH4+] |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[NH4+] |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[NH4+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione](/img/structure/B164486.png)
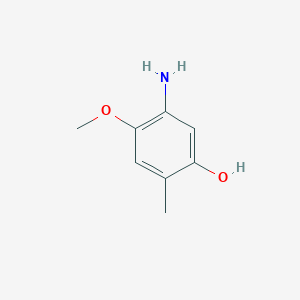
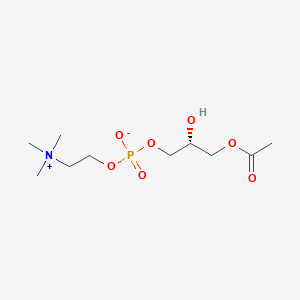
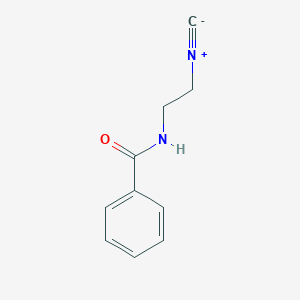
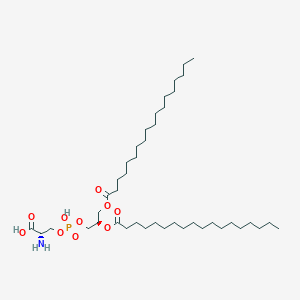
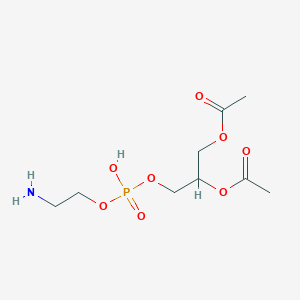
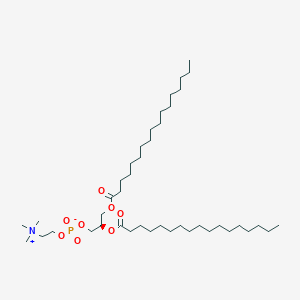
![[(Z)-5-[3-[5-[3-[[(Z)-5-Hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B164512.png)
![3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate](/img/structure/B164513.png)
